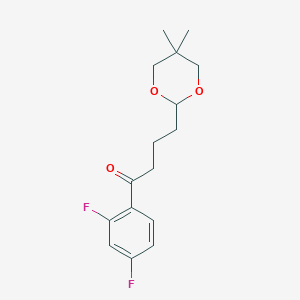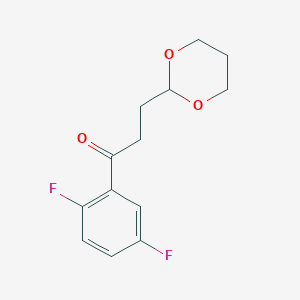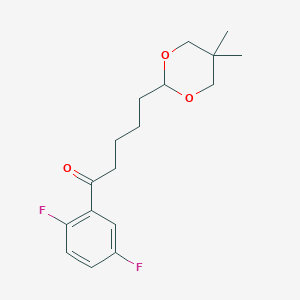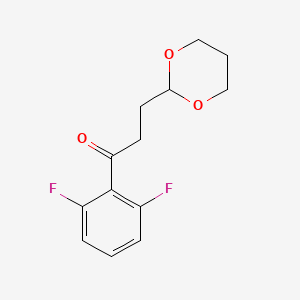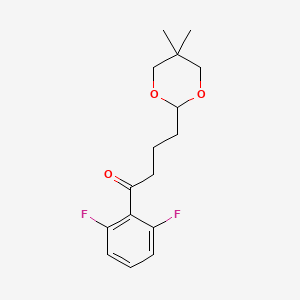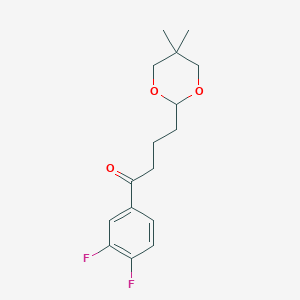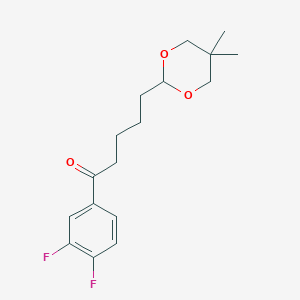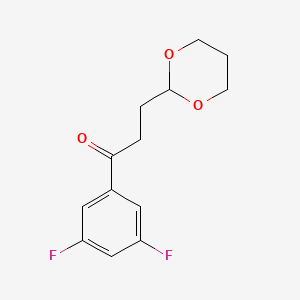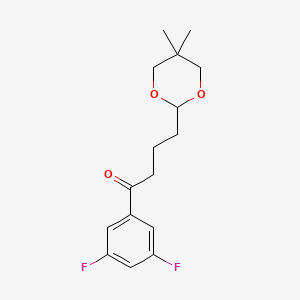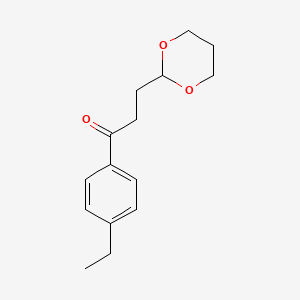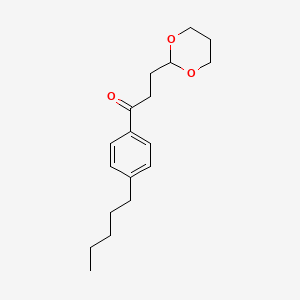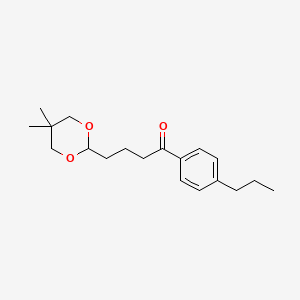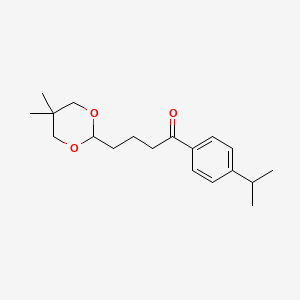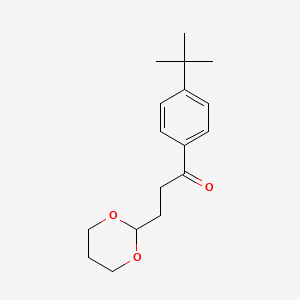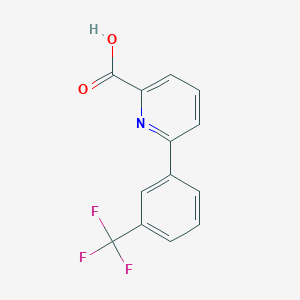
6-(3-(Trifluoromethyl)phenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(Trifluoromethyl)phenyl)picolinic acid is a compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.21 .
Molecular Structure Analysis
The molecular structure of 6-(3-(Trifluoromethyl)phenyl)picolinic acid consists of a picolinic acid core with a trifluoromethylphenyl group attached . The InChI code is 1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19) .Applications De Recherche Scientifique
Herbicidal Application
- Scientific Field : Agricultural Science
- Summary of Application : Picolinic acid and its compounds, including 6-(3-(Trifluoromethyl)phenyl)picolinic acid, are a remarkable class of synthetic auxin herbicides . They are used for the discovery of compounds with potent herbicidal activity .
- Methods of Application : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results : The IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
Antiviral Application
- Scientific Field : Medical Science
- Summary of Application : Picolinic acid, including 6-(3-(Trifluoromethyl)phenyl)picolinic acid, has been found to have broad-spectrum antiviral abilities .
- Methods of Application : The researchers found that picolinic acid specifically blocks the fusion of enveloped viruses, including flaviviruses like the Zika virus .
- Results : The results demonstrated the effectiveness of picolinic acid against a variety of enveloped viruses .
Chemical Synthesis
- Scientific Field : Chemistry
- Summary of Application : This compound is often used as a building block in the synthesis of various chemical compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. It often involves reactions under controlled conditions with other reagents .
- Results : The results can vary widely, but the use of this compound in chemical synthesis can lead to the production of a wide range of different chemical compounds .
Pharmaceutical Research
- Scientific Field : Pharmaceutical Science
- Summary of Application : Trifluoromethyl groups, such as the one in “6-(3-(Trifluoromethyl)phenyl)picolinic acid”, are often used in the development of new pharmaceuticals .
- Methods of Application : The compound can be used in various stages of drug discovery and development, including in the synthesis of new drug candidates .
- Results : The results can include the discovery of new drug candidates with potential therapeutic effects .
Anticancer Research
- Scientific Field : Medical Science
- Summary of Application : Rhenium (I) tricarbonyl complexes of picolinic acid and its derivatives, including 6-(3-(Trifluoromethyl)phenyl)picolinic acid, have been synthesized and tested for their in vitro anticancer activities .
- Methods of Application : The complexes were characterized using various spectroscopic techniques and tested on Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells .
- Results : One of the complexes, fac-[Re(Pico)(CO)3(H2O)], showed toxicity with respective LC50 values of 9.0±0.9, 15.8±4.9 (SI=0.570), and 20.9±0.8 (SI=0.430) μg/mL .
Material Science Research
- Scientific Field : Material Science
- Summary of Application : 6-(3-(Trifluoromethyl)phenyl)picolinic acid is often used as a building block in the synthesis of various materials .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. It often involves reactions under controlled conditions with other reagents .
- Results : The results can vary widely, but the use of this compound in material science research can lead to the production of a wide range of different materials .
Propriétés
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNOMKDIUYYLSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647057 |
Source


|
| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Trifluoromethyl)phenyl)picolinic acid | |
CAS RN |
887982-06-1 |
Source


|
| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

